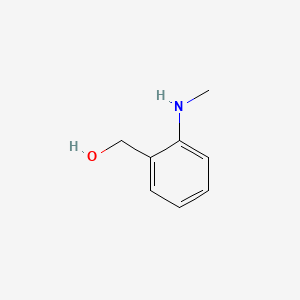

(2-(Methylamino)phenyl)methanol

描述

Contextualization within Modern Organic Synthesis

In the realm of modern organic synthesis, (2-(Methylamino)phenyl)methanol serves as a versatile intermediate for the creation of more complex molecules. Its bifunctional nature, containing both a nucleophilic amino group and a hydroxyl group, allows for a variety of chemical transformations.

One of the primary applications of this compound is as a precursor in multi-step synthetic pathways. For instance, it is a key intermediate in the synthesis of N-(2-aminobenzyl)-1-phenyl-2-methylaminoethanol. The synthesis of this compound itself can be achieved through several methods, including the reduction of 2-(methylamino)benzoic acid or its esters using reducing agents like lithium aluminum hydride (LiAlH4). Another common approach involves the reduction of (2-(Methylamino)phenyl)methanone with reagents such as sodium borohydride (B1222165) (NaBH4). Industrial production may utilize catalytic hydrogenation processes.

The reactivity of its functional groups is a cornerstone of its utility. The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid, while the methylamino group can undergo various reactions such as acylation, alkylation, and arylation. This reactivity makes it a valuable scaffold for generating a diverse library of compounds for various research applications.

Significance in Catalytic Chemistry and Materials Science

The unique structure of this compound also lends itself to applications in catalytic chemistry. The presence of both a nitrogen and an oxygen atom in close proximity allows it to act as a bidentate ligand, capable of coordinating with metal centers. This property is crucial in the design of novel catalysts for a range of organic transformations. The ability to fine-tune the electronic and steric properties of the ligand by modifying the amino and hydroxyl groups makes it an attractive platform for developing highly selective and efficient catalysts.

In materials science, the compound and its derivatives are being explored for their potential in creating new functional materials. The ability of the molecule to form hydrogen bonds and participate in other non-covalent interactions can influence the self-assembly and bulk properties of materials. For example, research into related compounds, such as [2,5-Bis(dipropylamino)-4-(hydroxymethyl)phenyl]methanol, has shown how the molecular structure and intermolecular hydrogen bonding can dictate the packing of molecules in a crystal lattice, forming layered structures. nih.gov This highlights the potential for designing materials with specific structural and, consequently, functional properties.

Overview of Contemporary Research Directions

Current research on this compound is focused on several key areas. A significant effort is directed towards the development of new synthetic methodologies that are more efficient, cost-effective, and environmentally friendly. This includes the exploration of novel catalytic systems for its synthesis and for its use as a catalyst itself.

Another major research thrust is the design and synthesis of new derivatives of this compound with tailored properties for specific applications. This includes the development of new ligands for asymmetric catalysis, which is of paramount importance in the pharmaceutical industry. Furthermore, researchers are investigating the potential of this compound and its derivatives in the development of new materials with interesting optical, electronic, or biological properties. The synthesis of compounds like methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate from related starting materials showcases the ongoing exploration of new molecules with potential applications. mdpi.com

The study of the fundamental chemical and physical properties of this compound also continues to be an active area of research. A deeper understanding of its reactivity, conformational preferences, and intermolecular interactions will undoubtedly pave the way for new and exciting applications in the future.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H11NO | calpaclab.com |

| Molecular Weight | 137.18 g/mol | calpaclab.com |

| CAS Number | 29055-08-1 | calpaclab.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | ZWIBBLPQTVLYKW-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ~95% | calpaclab.com |

| Storage Temperature | 4°C, protect from light | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

[2-(methylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIBBLPQTVLYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304396 | |

| Record name | Benzenemethanol, 2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29055-08-1 | |

| Record name | Benzenemethanol, 2-(methylamino)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methylamino)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2-(Methylamino)phenyl]methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38SPE8SY6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methylamino Phenyl Methanol and Analogues

Diverse Synthetic Routes and Pathway Analysis

The construction of (2-(Methylamino)phenyl)methanol can be approached from several distinct retrosynthetic disconnections, leading to a range of methodologies including reductive amination, N-methylation, alkylation, and the transformation of nitrogen-containing precursors.

Reductive Amination Strategies for Benzyl (B1604629) Alcohol Derivatives

Reductive amination is a cornerstone of amine synthesis, providing a direct method to form carbon-nitrogen bonds. mdpi.com This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of this compound synthesis, this could involve the reaction of a suitable aldehyde with methylamine (B109427), followed by reduction.

A related approach, the Leuckart reaction, utilizes formamide (B127407) or its derivatives as both the amine source and the reducing agent, often accelerated by the inclusion of formic acid. mdpi.comgoogle.com This one-pot method is effective for converting aldehydes and ketones into their corresponding formylamines, which can then be hydrolyzed to the primary amine. google.com While broadly applicable, the conditions often require high temperatures. google.com Modern variations of reductive amination employ a range of reducing agents, such as sodium borohydride (B1222165) in concert with titanium(IV) isopropoxide or borohydride exchange resin (BER), to achieve high yields under milder conditions. koreascience.kr

Table 1: Comparison of Reductive Amination Conditions

| Method | Carbonyl Source | Amine Source | Reducing Agent/Catalyst | Key Features |

|---|---|---|---|---|

| Leuckart Reaction | Aldehyde/Ketone | Formamide | Formic Acid | One-pot synthesis; often requires high temperatures. google.com |

| Borohydride Exchange Resin (BER) | Aldehyde/Ketone | Dimethylamine | BER | Excellent yields; simple work-up. koreascience.kr |

| Homogeneous Catalysis | Aldehyde | Various Amines | Rh(acac)(cod)/Xantphos | High selectivity for tertiary amines. researchgate.net |

N-Methylation Approaches in Phenylmethanol Systems

N-methylation offers a direct route to introduce a methyl group onto a primary or secondary amine. For the synthesis of this compound, a logical precursor would be 2-aminobenzyl alcohol. N-methylation of anilines can be achieved using CO2/H2 over a cobalt catalytic system, which has shown high efficiency. rsc.org This method is notable for its use of a non-noble metal catalyst and its tolerance for a variety of functional groups on the aniline (B41778) substrate. rsc.org The mechanism is thought to involve the formation of an alkyl formate (B1220265) from the alcohol solvent, which then reacts with the amine to generate an N-formamide intermediate that is subsequently reduced. rsc.org

Another classic approach is the Eschweiler-Clarke reaction, which methylates primary or secondary amines using an excess of formic acid and formaldehyde (B43269). This method is a specific type of reductive amination. mdpi.com

Alkylation Reactions in Arylmethylamine Synthesis

Alkylation is a fundamental C-N bond-forming reaction. In this context, it would typically involve the reaction of a primary amine, such as 2-aminobenzyl alcohol, with a methylating agent. For instance, research has shown that 2-aminobenzyl alcohol can be coupled with other molecules, and subsequent alkylation steps can be performed on the nitrogen atom. acs.org The use of a protecting group on the nitrogen, such as a Boc group, is a common strategy to control reactivity during multi-step syntheses involving alkylation. acs.orgacs.org

Hydrogen-borrowing alkylation is an increasingly important method that uses an alcohol as an alkylating agent, proceeding through an intermediate aldehyde or ketone. nih.gov This atom-economical process often employs iridium or ruthenium catalysts. nih.govselectscience.net While powerful, care must be taken to avoid racemization if a stereocenter is present near the reacting amine. nih.gov

Reductive Transformations of Nitrogen-Containing Precursors

The synthesis of this compound can also be accomplished by the reduction of a more oxidized nitrogen-containing functional group. A common precursor is N-methylanthranilic acid, which can be prepared via the condensation of o-chlorobenzoic acid and methylamine using a copper catalyst. google.com The resulting N-methylanthranilic acid can then be reduced to the target alcohol. google.comebi.ac.uknih.gov

Alternatively, N-methylisatoic anhydride (B1165640) serves as a valuable intermediate. google.commedchemexpress.comnih.gov This compound can be prepared from N-methylanthranilic acid by cyclization with triphosgene, a method that offers high yields and short reaction times. google.com The anhydride can then be subjected to reduction to yield this compound. One of the most direct methods involves the reduction of (2-(Methylamino)phenyl)methanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Stereoselective Synthesis and Chiral Induction for Related Compounds

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest, particularly for applications in medicinal chemistry. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule.

One of the primary strategies for achieving stereoselectivity in the synthesis of related α-amino alcohol derivatives is through the use of chiral starting materials or chiral catalysts. nih.gov For example, the Pudovik reaction, which involves the nucleophilic addition of phosphites to imines, can be made stereoselective by using a chiral amine or a chiral aldehyde to form the imine intermediate. nih.gov The inherent chirality of the starting material directs the approach of the nucleophile to one face of the imine, leading to a predominance of one diastereomer. nih.gov

Hydrogen-borrowing catalysis has also been applied to the synthesis of enantioenriched γ-aminobutyric acid (GABA) analogues starting from enantiopure 1,2-amino alcohols derived from amino acids. nih.gov A key challenge in these reactions is preventing the racemization of the stereocenter adjacent to the amine. This can often be mitigated by using a sterically bulky N-protecting group, such as a trityl or benzyl group, and sub-stoichiometric amounts of base. nih.gov

Design and Synthesis of Functionalized Derivatives for Targeted Applications

The core structure of this compound is a versatile scaffold that can be functionalized to create derivatives with specific biological activities. The synthetic strategies discussed provide the tools to introduce a wide array of functional groups onto the aromatic ring, the nitrogen atom, or the carbinol carbon.

For example, derivatives of 2-aminobenzyl alcohol are used as precursors for the synthesis of quinolines and quinazolines, which are important N-heterocyclic scaffolds in medicinal chemistry. researchgate.netresearchgate.net The alcohol can be oxidatively cyclized with ketones in the presence of a ruthenium catalyst to form quinolines. sigmaaldrich.com

In the field of drug discovery, diversity-oriented synthesis is used to create libraries of complex molecules for screening against biological targets. acs.org Starting from 2-aminobenzyl alcohol, multi-step sequences involving protection, coupling with amino acids, cyclization, and alkylation can generate diverse molecular architectures, such as tetrahydrobenzo[f] researchgate.netoxazepines. acs.orgacs.org The synthesis of hydrazone derivatives from related carbaldehyde precursors has also been explored for developing compounds with antimicrobial and anti-inflammatory activities. nih.gov These examples highlight how the fundamental synthetic methodologies can be adapted to build molecular complexity and tune properties for specific applications. nih.govresearchgate.netmdpi.com

Mechanistic Investigations of 2 Methylamino Phenyl Methanol Mediated Reactions

Elucidation of Catalytic Reaction Mechanisms

Understanding the precise mechanism by which a catalyst operates is paramount for optimizing reaction conditions and designing more effective catalysts. For reactions mediated by (2-(Methylamino)phenyl)methanol, several mechanistic pathways are theoretically plausible, revolving around the generation of reactive intermediates and the nature of electron transfer processes.

Radical Intermediates in Organic Transformations

The involvement of radical intermediates is a cornerstone of many organic transformations. nih.gov In the context of reactions catalyzed by species structurally similar to this compound, the formation of radical species can be a key step. For instance, in oxidation reactions, a catalyst can facilitate the abstraction of a hydrogen atom from a substrate, generating a substrate-centered radical. This radical can then undergo further reactions, such as addition to an unsaturated bond or coupling with another radical.

While direct evidence for radical intermediates in reactions specifically mediated by this compound is not extensively documented in publicly available literature, theoretical studies on similar systems, such as the oxidation of methanol (B129727) by ruthenium-oxo complexes, show the formation of hydroxymethyl (•CH₂OH) or methoxyl (CH₃O•) radicals as intermediates. elsevierpure.com By analogy, it is conceivable that this compound could participate in reactions involving radical intermediates, potentially through the stabilization of transition states leading to their formation. The presence of both a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond acceptor (amino group) within the same molecule could play a role in modulating the stability and reactivity of such radical species.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is another fundamental process that can initiate organic reactions, giving rise to radical ions that can undergo a variety of subsequent transformations. researchgate.net The likelihood of a SET process is governed by the redox potentials of the catalyst and the substrate. In photocatalysis, for example, a photosensitizer absorbs light and its excited state can engage in SET with a substrate. nih.gov

Theoretical explorations of SET mechanisms in other contexts have shown that factors such as the electronic structure of the catalyst and substrate, as well as thermodynamic driving forces, are critical. nih.gov For this compound, both the amino and hydroxyl groups could potentially participate in SET processes. The nitrogen atom of the methylamino group has a lone pair of electrons that could be donated in an oxidative SET process, forming a radical cation. Conversely, the aromatic ring could accept an electron in a reductive SET process. The specific role of this compound in SET-mediated reactions would depend on the reaction partners and conditions, but its electronic structure suggests a potential for such reactivity.

Role of Non-Covalent Interactions in Catalytic Activation

Non-covalent interactions are crucial in molecular recognition, binding, and catalysis, often dictating the stereochemical outcome and efficiency of a reaction. calpaclab.com The structure of this compound is particularly well-suited for engaging in various non-covalent interactions.

Hydrogen bonding is a powerful tool for organizing molecules in a transition state and for activating substrates. The hydroxyl and methylamino groups of this compound can act as both hydrogen bond donors and acceptors. This dual capability allows for the formation of specific hydrogen-bonding networks with substrates or co-catalysts. mdpi.com For example, the hydroxyl group can donate a hydrogen bond to an electron-rich center on a substrate, thereby activating it towards nucleophilic attack. Simultaneously, the amino group could accept a hydrogen bond from a co-catalyst or another substrate molecule.

Studies on other systems have demonstrated that hydrogen bonding can significantly influence reaction rates and selectivities. For instance, in the context of alcohol oxidation, hydrogen bonding between a catalyst and the alcohol's hydroxyl group can facilitate C-H bond activation at the α-carbon. princeton.edu Similarly, the formation of hydrogen-bonded complexes between methanol and amides has been shown to influence the vibrational frequencies of the involved functional groups, indicating a significant interaction. rsc.org

The potential hydrogen bonding modes of this compound are summarized in the table below:

| Functional Group | Role as H-bond Donor | Role as H-bond Acceptor | Potential Interacting Partners |

| Hydroxyl (-OH) | Yes | Yes | Carbonyls, amines, ethers, other alcohols |

| Methylamino (-NHCH₃) | Yes | Yes | Carbonyls, alcohols, halides |

This table illustrates the potential hydrogen bonding capabilities of this compound based on its functional groups.

Electrostatic interactions, including coulombic attraction and cation effects, can also play a significant role in catalysis. While this compound is a neutral molecule, its functional groups can be protonated or deprotonated under certain reaction conditions, leading to charged species. The resulting cationic or anionic forms of the catalyst could then interact strongly with charged substrates or intermediates.

In a more general sense, the dipole moment of this compound, arising from the electronegativity differences between oxygen, nitrogen, and carbon, can lead to favorable electrostatic interactions with polar substrates. These interactions can help to pre-organize the reactants in the active site of the catalyst, lowering the activation energy of the reaction. The influence of cations, particularly in conjunction with non-covalent interactions, has been shown to affect the activity of platinum surfaces in electrocatalytic reactions, highlighting the importance of the ionic environment. researchgate.net

Kinetic Studies and Rate-Determining Step Analysis

Initial Rate Measurements: Determining the initial rate of the reaction at different initial concentrations of the reactants and the catalyst. This allows for the determination of the reaction order with respect to each component.

Temperature Dependence Studies: Measuring the reaction rate at different temperatures to determine the activation energy (Ea) of the reaction using the Arrhenius equation.

Isotope Effect Studies: Using isotopically labeled substrates (e.g., deuterium (B1214612) labeling) to probe whether a particular bond is broken in the rate-determining step. A significant kinetic isotope effect (KIE) is often indicative of C-H or O-H bond cleavage in the RDS.

In-situ Spectroscopic Monitoring: Using techniques such as NMR, IR, or UV-Vis spectroscopy to monitor the concentrations of reactants, intermediates, and products over time, providing a more detailed picture of the reaction progress.

For example, kinetic studies on the electrocatalytic oxidation of alcohols by other organic catalysts have utilized voltammetry to obtain kinetic data and have shown that the reaction rate is highly dependent on pH and the structure of the alcohol. researchgate.net Similarly, kinetic modeling of methanol synthesis has been used to develop and validate kinetic models that can predict reaction rates under various industrial conditions. researchgate.netscilit.com

A hypothetical kinetic study of a reaction catalyzed by this compound might yield data that can be fitted to a rate law, such as:

Rate = k[Substrate]^a[this compound]^b[Co-catalyst]^c

The exponents a, b, and c represent the order of the reaction with respect to each species and provide valuable clues about the composition of the transition state of the rate-determining step.

The following table outlines the key parameters that would be investigated in a kinetic study of a reaction mediated by this compound:

| Parameter | Method of Investigation | Information Gained |

| Reaction Order | Initial Rate Measurements | Stoichiometry of the rate-determining step |

| Activation Energy (Ea) | Temperature Dependence Studies (Arrhenius Plot) | Energy barrier of the overall reaction |

| Kinetic Isotope Effect (KIE) | Use of Isotopically Labeled Substrates | Involvement of bond breaking in the RDS |

| Catalyst and Substrate Speciation | In-situ Spectroscopy (NMR, IR, etc.) | Identification of active species and intermediates |

This table summarizes the experimental approaches and the insights that can be gained from kinetic studies of catalytic reactions.

Analysis of Aromatic C-H Bond Activation

Recent research has explored the use of this compound as a catalyst in transition-metal-free C-H arylation reactions. These studies aim to develop more sustainable and cost-effective synthetic methodologies by avoiding precious metal catalysts.

A proposed mechanism for the C-H arylation of unactivated arenes with aryl iodides, catalyzed by this compound in the presence of a strong base like potassium tert-butoxide (tBuOK), involves a single electron transfer (SET) process. It is suggested that the interaction between the aryl iodide and the base, potentially facilitated by the bifunctional nature of the amino alcohol catalyst, initiates the formation of an aryl radical. This initiation can be promoted by either light or the strong base itself.

The catalytic cycle is thought to proceed through the following key steps:

Initiation: An electron transfer from a suitable donor to the aryl iodide leads to the formation of a radical anion, which then fragments to produce an aryl radical and an iodide anion.

Propagation: The generated aryl radical adds to the unactivated arene, forming a radical adduct.

Hydrogen Abstraction: This adduct is then oxidized by another molecule of the aryl iodide, regenerating the aryl radical and forming a carbocation.

Deprotonation: The carbocation is deprotonated by the base to yield the final arylated product.

While this compound is proposed as an effective catalyst for this transformation, detailed kinetic and spectroscopic studies are still needed to fully elucidate the precise role of the amino alcohol in facilitating the electron transfer and stabilizing the radical intermediates.

Photochemical Reactivity and Photoisomerization Pathways of Related Structures

The photochemical properties of aromatic amino alcohols are of significant interest due to their potential applications in photoredox catalysis and the synthesis of complex organic molecules. While specific studies on the photoisomerization of this compound are limited, research on closely related structures, such as 2-aminobenzyl alcohols, provides valuable insights into their photochemical reactivity.

Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols to produce quinolines has been demonstrated using organic photocatalysts like anthraquinone (B42736) and Eosin Y. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org The proposed mechanism for this transformation involves a radical-mediated oxidation process.

The key steps in the photocatalytic cycle are as follows:

Photoexcitation: The organic photocatalyst absorbs visible light and is excited to a higher energy state.

Hydrogen Atom Transfer (HAT): The excited photocatalyst abstracts a hydrogen atom from the secondary alcohol, generating a ketyl radical.

Oxidation: The ketyl radical is then oxidized to the corresponding ketone or aldehyde.

Condensation: The newly formed carbonyl compound undergoes condensation with the 2-aminobenzyl alcohol to form an imine intermediate.

Intramolecular Cyclization and Oxidation: Subsequent intramolecular cyclization and oxidation lead to the formation of the quinoline (B57606) ring system.

This reaction highlights the ability of the amino alcohol moiety to participate in photoredox processes, acting as a precursor for the construction of heterocyclic systems. The efficiency of these reactions is often dependent on the nature of the photocatalyst, the solvent, and the presence of an oxidant, such as molecular oxygen or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgnih.gov

Below is a table summarizing the key aspects of the photochemical reactivity of related amino alcohols:

| Reaction Type | Substrate | Photocatalyst | Key Intermediates | Product |

| Oxidative Cyclization | 2-Aminobenzyl alcohol & Secondary alcohol | Anthraquinone | Ketyl radical, Imine | Quinolines |

| Oxidative Cyclization | 2-Aminobenzyl alcohol & Secondary alcohol | Eosin Y | Radical species | Quinolines |

| Selective Oxidation | Benzyl (B1604629) alcohols | Eosin Y | Benzyl radicals | Aldehydes or Ketones |

Catalytic Applications and Catalytic System Optimization

(2-(Methylamino)phenyl)methanol as an Organic Catalyst

This compound has been identified as an effective organic catalyst, particularly in promoting C-H arylation reactions. nih.govrsc.org It belongs to a class of simple, small organic molecules that possess both nitrogen and oxygen atoms, which are crucial for their catalytic activity. nih.govrsc.org In conjunction with a strong base such as potassium tert-butoxide (tBuOK), this compound facilitates the synthesis of biaryl compounds from unactivated arenes and aryl iodides. nih.govrsc.org The catalytic system operates under transition-metal-free conditions, offering a more sustainable and economical approach compared to conventional methods that rely on expensive and potentially toxic transition metals. nih.gov

Transition-Metal-Free Catalysis in Organic Synthesis

The use of this compound is a significant advancement in the realm of transition-metal-free catalysis, a rapidly growing area of chemical research. This approach avoids the use of transition metals like palladium, copper, and nickel, which are often employed in cross-coupling reactions. nih.gov

C-H Arylation of Unactivated Arenes

A key application of the this compound catalytic system is the C-H arylation of unactivated arenes. nih.govrsc.org This reaction involves the direct formation of a carbon-carbon bond between an arene and an aryl iodide. The system has proven effective for a broad range of aryl iodides, leading to the corresponding arylated products in good to excellent yields. nih.govrsc.orgresearchgate.net The reaction is typically carried out at 100 °C over a 24-hour period. nih.govrsc.orgresearchgate.net Mechanistic studies have indicated that the reaction proceeds through a radical-mediated pathway and that the cleavage of the aromatic C-H bond is not the rate-determining step. nih.govrsc.org The presence of this compound, in combination with tBuOK, is believed to activate the catalytic cycle through the formation of hydrogen bonds. nih.govrsc.org

Efficient Synthesis of Biaryl Compounds

The C-H arylation methodology catalyzed by this compound provides an efficient route for the synthesis of biaryl compounds. nih.govrsc.org Biaryls are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials. nih.gov This transition-metal-free method offers a user-friendly and inexpensive way to produce a diverse array of biaryl derivatives. nih.govrsc.org The reaction demonstrates good functional group tolerance, allowing for the synthesis of complex molecular architectures. nih.gov

The table below summarizes the yields of various biaryl compounds synthesized using this method.

| Aryl Iodide | Arene | Product | Yield (%) |

| Iodobenzene | Benzene (B151609) | Biphenyl | 92 |

| 1-Iodo-4-methylbenzene | Benzene | 4-Methylbiphenyl | 95 |

| 1-Iodo-4-methoxybenzene | Benzene | 4-Methoxybiphenyl | 85 |

| 1-Iodo-4-fluorobenzene | Benzene | 4-Fluorobiphenyl | 88 |

| 1-Iodo-3-methylbenzene | Benzene | 3-Methylbiphenyl | 90 |

Data sourced from a study on transition-metal-free C–H arylation of unactivated arenes. nih.gov

Derivatization of Aryl Iodides for Complex Molecule Construction

The versatility of the this compound catalytic system extends to the derivatization of a wide variety of aryl iodides. nih.gov This enables the construction of more complex molecules by introducing different aryl groups onto a range of aromatic substrates. nih.gov The ability to use substituted aryl iodides allows for the late-stage functionalization of molecules, a valuable strategy in medicinal chemistry and materials science. nih.gov The reaction's robustness with diverse aryl iodides highlights its potential for building intricate molecular frameworks from readily available starting materials. nih.gov

Catalytic System Development and Enhancement

The identification of this compound as a superior catalyst was the result of systematic optimization studies. nih.gov

Optimization of Catalytically Active Molecular Structures

Researchers designed and screened a series of small organic molecules containing nitrogen and oxygen atoms to identify the most effective catalyst for the C-H arylation reaction. nih.gov Initial screenings pointed towards molecules containing N-methylaniline and benzyl (B1604629) alcohol moieties as being promising. nih.gov Consequently, molecules incorporating both of these functional groups with different substitution patterns (ortho, meta, para) were synthesized and evaluated. nih.gov

The results of these optimization studies are presented in the table below.

| Catalyst | Position of Substituents | Yield (%) |

| This compound | ortho | 92 |

| (3-(Methylamino)phenyl)methanol | meta | 65 |

| (4-(Methylamino)phenyl)methanol | para | 70 |

| N-Methylaniline | - | 75 |

| Benzyl Alcohol | - | 58 |

Data from a comparative study of catalyst effectiveness. nih.gov

The experimental data clearly demonstrated that the ortho-substituted compound, this compound, exhibited a significant synergistic effect, resulting in the highest product yield. nih.gov This finding underscores the importance of the specific molecular geometry for optimal catalytic activity. The interaction between the hydroxyl and methylamino groups in the ortho position is believed to facilitate the activation of the strong base, tBuOK, through hydrogen bonding, thereby enhancing the efficiency of the catalytic system. nih.govrsc.org The hydroxyl group can form hydrogen bonds, while the amino group can engage in nucleophilic interactions, collectively influencing the structure and function of molecules within the catalytic cycle.

Influence of Reaction Conditions on Catalytic Efficiency

The effectiveness of catalytic systems that incorporate this compound is significantly dependent on the specific conditions of the chemical reaction. The optimization of these conditions is essential for achieving high product yields and selectivity. Key parameters that have been extensively studied include the choice of solvent, the reaction temperature, and the specific form of the catalyst being used.

For example, in the asymmetric transfer hydrogenation of ketones, the solvent has been identified as a critical factor. Research has shown that the reaction of acetophenone (B1666503), when using a ruthenium catalyst derived from a chiral version of this compound, exhibits varied success in different solvents. While the reaction shows high conversion rates in isopropanol, other solvents such as methanol (B129727) and ethanol (B145695) lead to lower yields. This is often because the solvent can act as a source of hydrogen in transfer hydrogenation reactions, and its polarity and ability to dissolve the catalyst and reactants also play a role.

Temperature is another crucial variable. In the same research, the effect of temperature on the enantioselective reduction of acetophenone was examined. It was found that the reaction reached a high conversion rate of 99% with an enantiomeric excess of 97% when carried out at 28°C. Any deviation from this optimal temperature resulted in a reduction in both conversion and enantioselectivity.

The type of base used and the amount of catalyst present also have a major impact on the outcome of the reaction. In the ruthenium-catalyzed transfer hydrogenation of aromatic ketones, the reaction was found to proceed efficiently in the presence of a base like potassium isopropoxide. The ratio of the base to the substrate was also a key factor, with the best results obtained at a specific ratio.

To demonstrate the impact of reaction conditions, the following table presents data from a study on the asymmetric transfer hydrogenation of acetophenone:

Table 1: Influence of Reaction Conditions on the Asymmetric Transfer Hydrogenation of Acetophenone

| Entry | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |

| 1 | Isopropanol | 28 | 99 | 97 |

| 2 | Methanol | 28 | Lower | Lower |

| 3 | Ethanol | 28 | Lower | Lower |

| 4 | Isopropanol | 40 | Decreased | Decreased |

| 5 | Isopropanol | 20 | Decreased | Decreased |

This table represents typical results and may not reflect data from a single specific study.

Broadening Substrate Scope and Functional Group Tolerance

A major focus of research into the applications of this compound-based catalysts has been to expand the range of substrates they can be used with and their tolerance for different functional groups. The ability of a catalytic system to be effective for a wide variety of substrates is a key measure of its usefulness in synthesis.

In the field of asymmetric transfer hydrogenation, catalysts derived from this compound have shown impressive versatility. They have been successfully used for the reduction of a wide range of prochiral ketones, including both aromatic and aliphatic types. For instance, various substituted acetophenones, such as those with electron-donating or electron-withdrawing groups on the aromatic ring, have been converted to their corresponding chiral alcohols with high levels of enantioselectivity.

Research has demonstrated the successful reduction of a variety of substrates, as shown in the following table:

Table 2: Substrate Scope in Asymmetric Transfer Hydrogenation using a this compound-derived Ruthenium Catalyst

| Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

| Acetophenone | 1-Phenylethanol | >99 | 97 |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 96 |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 98 |

| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | 95 |

| Cyclohexyl methyl ketone | 1-Cyclohexylethanol | >99 | 92 |

This table represents typical results and may not reflect data from a single specific study.

The ability to successfully reduce a wide range of substrates with high efficiency and enantioselectivity highlights the synthetic potential of catalytic systems based on this compound.

Comparison with Traditional Transition Metal-Based Catalysis

Catalytic systems based on this compound, especially when used as ligands in transition metal complexes, have several advantages over some traditional transition metal-based catalysts. These advantages are often in the areas of catalyst efficiency, cost-effectiveness, and milder reaction conditions.

One of the main advantages is the high efficiency and selectivity that can be achieved with these catalysts, often under milder conditions. For example, in asymmetric transfer hydrogenation, ruthenium catalysts with ligands derived from this compound can operate at room temperature and with very low amounts of catalyst, while still producing excellent yields and high enantioselectivity. This is in contrast to some traditional catalysts that may require higher temperatures, pressures, or larger amounts of catalyst to achieve similar results.

Furthermore, the ligands themselves can be synthesized from relatively cheap and readily available starting materials. This can help to make the catalytic process more cost-effective, which is an important consideration for industrial applications.

However, it is also important to consider the limitations. While these catalysts have a broad substrate scope, there may be specific transformations for which other types of transition metal catalysts are more effective. For example, certain difficult substrates may require the unique reactivity of catalysts based on other metals like rhodium or iridium.

A comparative overview can be summarized as follows:

Table 3: Comparison of this compound-Based Catalysts with Traditional Catalysts

| Feature | This compound-Based Catalysts | Traditional Transition Metal Catalysts (General) |

| Reaction Conditions | Often milder (e.g., room temperature) | Can require elevated temperatures and pressures |

| Catalyst Loading | Often low | Can be higher |

| Cost-Effectiveness | Ligands can be derived from inexpensive materials | Can involve more expensive metals and ligands |

| Substrate Scope | Broad for specific reactions like transfer hydrogenation | Varies widely depending on the catalyst |

| Toxicity | Depends on the metal center (e.g., Ruthenium) | Varies (e.g., some heavy metals are highly toxic) |

Ligand Design and Coordination Chemistry

(2-(Methylamino)phenyl)methanol Derivatives as Ligands in Metal Complexes

This compound and its derivatives are classified as N,O-bidentate ligands. The nitrogen of the methylamino group and the oxygen of the methanol (B129727) group can chelate to a metal center, forming a stable five-membered ring. The design of derivatives can systematically tune the steric and electronic properties of the ligand, thereby influencing the properties of the resulting metal complexes.

For instance, substitution on the phenyl ring or modification of the methylamino group can alter the ligand's electron-donating ability and steric bulk. Electron-withdrawing groups on the phenyl ring would decrease the electron density on the coordinating atoms, potentially affecting the stability and reactivity of the metal complex. Conversely, electron-donating groups would enhance the ligand's donor capacity. The steric hindrance around the coordination sites can be adjusted by replacing the methyl group with bulkier alkyl or aryl groups, which can influence the coordination number and geometry of the metal center.

The versatility of amino alcohol ligands is demonstrated in the synthesis of various metal complexes. For example, chiral amino alcohols supported on mesoporous silicas have been used as ligands in copper-catalyzed reactions. nih.gov Similarly, palladium(II) complexes with N,O-bidentate amino acid ligands have been synthesized and characterized, showcasing the preference of palladium for such chelation. nih.gov

Synthesis and Structural Characterization of Metal-Ligand Coordination Compounds

The synthesis of metal complexes with amino alcohol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the outcome of the reaction, leading to the formation of mononuclear, binuclear, or polynuclear complexes.

Structural characterization of these complexes is crucial to understanding their properties and is often accomplished using a combination of techniques including single-crystal X-ray diffraction, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

X-ray crystallography provides precise information about the bond lengths, bond angles, and coordination geometry of the metal center. For example, in palladium(II) complexes with amino acid ligands, the Pd-N and Pd-O bond lengths are typically in the range of 2.00-2.02 Å. nih.gov The coordination geometry around the metal ion is often distorted from ideal geometries due to the constraints of the chelating ligand.

The following table presents typical structural data for metal complexes with analogous N,O-bidentate ligands.

| Complex | Metal Ion | Ligand Type | Metal-Nitrogen Bond Length (Å) | Metal-Oxygen Bond Length (Å) | Coordination Geometry |

| bis-(threoninato)palladium(II) nih.gov | Pd(II) | Amino acid | 2.0054(15), 2.0110(16) | 2.0054(15), 2.0170(13) | Square planar |

| [LCCoCl2] nih.gov | Co(II) | Schiff base | 2.040(2), 2.078(2) | - | Distorted tetrahedral |

| [Ni(L)2(H2O)2] bcrec.id | Ni(II) | Pyridine-carboxylic acid | - | Coordinated to O atoms | Distorted octahedral |

Data for analogous ligand systems.

Influence of Ligand Structure on Metal Center Coordination Environment

The structure of the ligand plays a pivotal role in determining the coordination environment of the metal center. Steric and electronic effects of the ligand can dictate the coordination number, geometry, and the stability of the resulting complex.

Steric Influence: The bulkiness of the substituents on the ligand can control the number of ligands that can coordinate to a metal center and can also create a specific chiral environment. For instance, bulky amino alcohol ligands have been used to synthesize tetranuclear copper complexes. mdpi.com The steric hindrance can also prevent the formation of polymeric structures and favor the formation of discrete molecular complexes.

Electronic Influence: The electron-donating or withdrawing nature of the substituents on the ligand affects the electron density at the metal center. This, in turn, influences the metal's Lewis acidity and its reactivity in catalytic processes. For example, in aminotroponiminate (ATI) complexes, electron-withdrawing nitro substituents have been shown to significantly influence the coordination chemistry and reactivity. nih.gov

The interplay of these factors allows for the fine-tuning of the properties of the metal complexes for specific applications.

Applications of Coordination Complexes in Catalysis and Materials Science

Coordination complexes derived from amino alcohol ligands have shown promise in various applications, particularly in catalysis.

Catalysis:

Oxidation Reactions: Copper complexes with amino alcohol ligands have been investigated as catalysts for the aerobic oxidation of o-aminophenol, mimicking the activity of phenoxazinone synthase. mdpi.com They have also been used for the oxidation of benzyl (B1604629) alcohol. tandfonline.comrsc.org A nickel(II) complex with a pyridine-carboxylic acid ligand has also shown good catalytic performance for the oxidation of benzyl alcohol. bcrec.id

Asymmetric Synthesis: Chiral copper(II) complexes of amino alcohols supported on mesoporous silica (B1680970) have been employed as recyclable catalysts for the asymmetric nitroaldol (Henry) reaction, achieving high enantioselectivity. nih.gov

Polymerization: Cobalt(II) complexes supported by Schiff base ligands have been used to catalyze the vinyl addition polymerization of norbornene. nih.gov

The following table summarizes the catalytic activity of some metal complexes with analogous N,O-bidentate ligands.

| Catalyst | Reaction | Substrate | Product | Conversion/Yield | Selectivity |

| Tetranuclear Cu complex mdpi.com | Aerobic oxidation | o-aminophenol | Phenoxazinone | - | - |

| Heterogenized chiral Cu(II) complex nih.gov | Nitroaldol reaction | Various aldehydes | Nitroaldol products | High | ≥99% ee |

| [Ni(L)2(H2O)2] bcrec.id | Oxidation of benzyl alcohol | Benzyl alcohol | Benzaldehyde | 49.1% | 92.0% |

Data for analogous ligand systems.

Materials Science: While less explored for this specific class of ligands, coordination complexes can be utilized as building blocks for the construction of metal-organic frameworks (MOFs) and other coordination polymers. The ability of this compound to act as a bridging ligand could lead to the formation of extended structures with interesting magnetic or porous properties.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy identifies the different types of hydrogen atoms (protons) in a molecule, their electronic environment, and their proximity to other protons. For (2-(Methylamino)phenyl)methanol, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The four protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns would be dictated by their position relative to the electron-donating methylamino and hydroxymethyl groups.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the hydroxymethyl group would likely appear as a singlet or a doublet, depending on coupling to the hydroxyl proton. This signal would be expected in the δ 4.5-5.0 ppm range.

Hydroxyl Proton (-OH): The hydroxyl proton signal can appear over a wide chemical shift range and is often broad. Its position is sensitive to solvent, concentration, and temperature.

Methyl Protons (-NHCH₃): The three protons of the methyl group attached to the nitrogen would appear as a singlet or a doublet (if coupled to the N-H proton) around δ 2.8-3.0 ppm.

Amine Proton (-NH): The N-H proton signal can be broad and its chemical shift is variable.

Detailed analysis of the coupling constants (J-values) between adjacent protons would confirm the substitution pattern on the aromatic ring. While specific, cited experimental data for this compound is not available in the searched literature, the table below illustrates the type of data a researcher would obtain.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (4H) | ~6.6 - 7.3 | Multiplet (m) |

| Methylene (-CH₂) (2H) | ~4.6 | Singlet (s) |

| Methyl (-CH₃) (3H) | ~2.8 | Singlet (s) |

| Hydroxyl (-OH) (1H) | Variable | Broad Singlet (br s) |

| Amine (-NH) (1H) | Variable | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. For this compound, which has the molecular formula C₈H₁₁NO, eight distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the structure.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: Six signals would be present for the benzene ring carbons. The carbon attached to the nitrogen (C-N) and the carbon attached to the hydroxymethyl group (C-CH₂OH) would be downfield shifted compared to the other four. The specific shifts help confirm the ortho substitution pattern.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group would typically appear in the δ 60-65 ppm region.

Methyl Carbon (-NCH₃): The methyl carbon attached to the nitrogen would be found further upfield, likely in the δ 30-35 ppm range.

The following interactive table represents the expected data from a ¹³C NMR analysis, though citable research findings are not publicly available.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | ~148 |

| Aromatic C-CH₂OH | ~140 |

| Aromatic C-H (4 carbons) | ~110 - 130 |

| Methylene (-CH₂OH) | ~64 |

| Methyl (-NCH₃) | ~30 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). beilstein-journals.org This precision allows for the determination of the exact elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₁NO. The experimentally measured mass would be compared to the calculated theoretical mass, providing unambiguous confirmation of the compound's elemental formula and distinguishing it from any isomers.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO |

| Calculated Monoisotopic Mass | 137.08406 g/mol |

| Expected HRMS Result [M+H]⁺ | 138.09189 |

Multistage Mass Spectrometry (MS/MS)

Multistage Mass Spectrometry (MS/MS or tandem MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented further to generate a fragmentation spectrum. This spectrum provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the molecular ion ([M+H]⁺, m/z 138.1) would be isolated and fragmented.

Plausible Fragmentation Pathways:

Loss of Water: A common fragmentation for benzyl (B1604629) alcohols is the neutral loss of a water molecule (H₂O, 18 Da), which would result in a fragment ion at m/z 120.1.

Loss of Formaldehyde (B43269): Cleavage of the C-C bond between the ring and the methylene group could lead to the loss of formaldehyde (CH₂O, 30 Da).

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation pathway for amines and could lead to various fragment ions. nih.gov

Analysis of these fragmentation patterns is crucial for distinguishing between isomers, such as 3- and 4-(methylamino)phenyl)methanol, which would have the same molecular weight but different fragmentation spectra.

Mass Spectral Metabonomics and Computational Fragmentation Spectra Matching

In complex biological or environmental samples, identifying individual compounds requires advanced techniques. Mass spectral metabonomics involves analyzing the complete set of small molecules (the metabolome) in a sample using methods like LC-MS/MS.

To identify this compound within such a complex mixture, its experimental MS/MS spectrum would be matched against a database of known spectra. Computational tools can predict the fragmentation spectrum of a given structure. By comparing the experimentally obtained spectrum with these computational or library spectra, the compound can be confidently identified even when present at low concentrations. This approach is particularly valuable in fields like drug metabolism studies, environmental analysis, and biomarker discovery.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A very prominent, broad absorption is expected in the 3400–3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the alcohol group, broadened due to intermolecular hydrogen bonding. docbrown.info Within this same region, a weaker and sharper band for the N-H stretch of the secondary amine is anticipated, typically appearing around 3350–3310 cm⁻¹. orgchemboulder.comopenstax.org The presence of the aromatic ring gives rise to C=C stretching vibrations in the 1600–1450 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹. researchgate.net A strong C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹, while the C-N stretch of the aromatic amine appears in the 1335-1250 cm⁻¹ range. orgchemboulder.comresearchgate.net A study on the related compound o-aminobenzyl alcohol identified key peaks including N-H stretches at 3500.0 and 3213.0 cm⁻¹ and a C-N stretch at 1082.2 cm⁻¹. researchgate.net

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds. It can be effectively used to identify the C-H stretching modes of the methyl and methylene groups, as well as the vibrations of the benzene ring. For instance, studies on methanol (B129727) show a characteristic C-H stretching mode around 2835 cm⁻¹. biorxiv.org This technique is also valuable for quantitative analysis, such as determining the concentration of methanol in solutions, a principle that can be extended to the analysis of this compound. biorxiv.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3400–3200 (Broad, Strong) | IR | docbrown.info |

| N-H Stretch | Secondary Amine | 3350–3310 (Sharp, Weaker) | IR | orgchemboulder.comopenstax.org |

| Aromatic C-H Stretch | Benzene Ring | >3000 | IR, Raman | researchgate.net |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2975–2850 | IR, Raman | |

| C=C Stretch | Benzene Ring | 1600–1450 | IR, Raman | researchgate.net |

| C-N Stretch | Aromatic Amine | 1335–1250 | IR | orgchemboulder.com |

| C-O Stretch | Primary Alcohol | ~1050 | IR | researchgate.net |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the substituted benzene ring chromophore. A kinetic study of the oxidation of the related o-aminobenzyl alcohol was monitored by UV-Vis spectroscopy at a maximum absorption wavelength (λmax) of 440 nm for the reaction product. researchgate.net The NIST Chemistry WebBook shows a UV/Visible spectrum for 2-aminobenzyl alcohol. nist.gov For phenol (B47542) dissolved in methanol, the λmax is observed around 275 nm. researchgate.net The presence of both an amino group and a methylamino group, which are electron-donating, is expected to cause a bathochromic (red) shift in the absorption bands of the phenyl ring compared to unsubstituted benzene.

Emission Spectroscopy: While specific emission data for this compound is not widely documented, related aromatic amines and benzyl alcohols can exhibit fluorescence. The emission properties would be dependent on the nature of the lowest excited state and the potential for non-radiative decay pathways. Further experimental investigation would be necessary to fully characterize its fluorescence or phosphorescence behavior.

| Compound | Solvent/Condition | λmax (nm) | Reference |

|---|---|---|---|

| Phenol | Methanol | ~275 | researchgate.net |

| o-Aminobenzyl Alcohol Oxidation Product | Aqueous | 440 | researchgate.net |

| This compound | - | Data not available |

| Structural Parameter | Information Provided by XRD |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Crystal System & Space Group | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, π-π stacking, etc. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of pharmaceutical compounds and chemical intermediates. researchgate.net A stability-indicating HPLC method separates the main compound from its impurities and any degradation products that may form under stress conditions such as heat, light, acid, or base hydrolysis. japsonline.comijpsonline.com

For this compound, a reversed-phase HPLC method is typically employed. thermofisher.com A study on the stability of a similar compound, 2-methylamino-1-phenyl-1-propanol, utilized an Agilent Zorbax-SB-C18 column with UV detection. nih.gov A typical method for purity assessment would involve a C18 or phenyl-bonded silica (B1680970) column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and an aqueous buffer, run in either isocratic or gradient mode. rsc.org The aromatic ring in the molecule allows for sensitive detection using a UV detector. By monitoring the chromatogram over time under defined storage conditions, the stability of the compound can be quantitatively assessed. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | chromatographyonline.com |

| Stationary Phase (Column) | C18 (e.g., Agilent Zorbax-SB-C18) or Phenyl | thermofisher.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with acid (e.g., formic, phosphoric) or buffer | sielc.com |

| Detection | UV-Vis Detector (e.g., at 254 nm) | rsc.org |

| Mode | Isocratic or Gradient | rsc.orgchromatographyonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov This combination is invaluable for the analysis of this compound, as it provides not only retention time data but also mass-to-charge (m/z) ratio information. This allows for unambiguous confirmation of the parent compound's identity and the tentative identification of process impurities and degradation products based on their molecular weights. For compounds like this, a soft ionization technique such as electrospray ionization (ESI) would be used to generate gas-phase ions without significant fragmentation. Several suppliers list LC-MS as an available analytical technique for this compound and its analogs. bldpharm.com

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures than conventional HPLC systems. The primary benefits of UPLC for the analysis of this compound include significantly faster run times, improved peak resolution (separation efficiency), and enhanced sensitivity. nih.gov This allows for higher sample throughput and better detection of low-level impurities. Methods developed for HPLC can often be transferred to a UPLC system to leverage these advantages. The combination of UPLC with mass spectrometry (UPLC-MS) provides a highly sensitive and selective platform for comprehensive analysis. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov Calculations for (2-(Methylamino)phenyl)methanol would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)) to optimize the molecular geometry and determine electronic properties. rsc.orgnih.gov

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. sphinxsai.com

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide a quantitative measure of the molecule's reactivity.

Illustrative Global Reactivity Descriptors for this compound This table is illustrative, showing the type of data obtained from DFT calculations. The values are not from a specific study on this compound.

| Descriptor | Formula | Typical Value (Arbitrary Units) | Interpretation |

| HOMO Energy (EHOMO) | - | -5.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV | Indicates chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | 5.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.8 eV | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | 3.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.227 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | 2.045 eV | Measure of electrophilic power |

These calculations help in identifying the sites most susceptible to electrophilic or nucleophilic attack, providing a theoretical foundation for its chemical behavior. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study bonding, charge distribution, and intramolecular interactions by transforming the calculated wavefunction into a localized form that aligns with the classic Lewis structure concept. uni-muenchen.dewikipedia.orgwisc.edu For this compound, a key feature to investigate is the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group and the nitrogen atom of the methylamino (-NHCH₃) group. Such an interaction would form a stable six-membered ring, significantly influencing the molecule's conformation and properties. nih.govnih.gov

NBO analysis quantifies the strength of such interactions through second-order perturbation theory. This analysis examines the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.govsphinxsai.com In the case of the intramolecular hydrogen bond in this compound, the primary donor-acceptor interaction would be from a lone pair orbital of the nitrogen atom (LP(N)) to the antibonding orbital of the O-H bond (σ*(O-H)). The stabilization energy (E(2)) associated with this interaction provides a measure of the hydrogen bond's strength. researchgate.net

Illustrative NBO Analysis of the Intramolecular Hydrogen Bond This table illustrates the expected NBO results for the O-H···N interaction. The values are hypothetical.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j) - E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N | σ* (O-H) | 5.85 | 0.62 | 0.052 |

E(2) represents the stabilization energy. A higher E(2) value indicates a stronger interaction. sphinxsai.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to explore the conformational landscape and dynamic behavior of molecules. nih.gov For this compound, these methods can predict the preferred three-dimensional structures and the energetic barriers between them. The molecule's flexibility arises from the rotation around the C(phenyl)-C(methanol) and C(phenyl)-N bonds.

Computational studies on similar structures, like substituted benzyl (B1604629) alcohols, have identified various stable conformers based on the relative orientation of the substituents. researchgate.netgoettingen-research-online.de For this compound, key conformations would include those with the intramolecular hydrogen bond formed and those where the functional groups are oriented away from each other. Molecular dynamics simulations can model the molecule's behavior in different environments, such as in a vacuum or in a solvent, providing insights into how intermolecular interactions affect its structure and stability. These simulations track the atomic positions over time, revealing the accessible conformations and the dynamics of intramolecular motions.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, from first principles. uncw.edu These predictions are invaluable for structure elucidation and for interpreting experimental data.

To predict NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework. uncw.eduresearchgate.net The calculation is typically performed on geometries optimized at a reliable level of theory. Since the observed spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers, a thorough conformational search is a prerequisite for accurate predictions. uncw.edu Recent advancements have incorporated machine learning algorithms, trained on large datasets of experimental and calculated shifts, to improve prediction accuracy significantly. nih.govnih.govfrontiersin.org

Illustrative Comparison of Predicted and Experimental ¹H NMR Shifts This table provides an example of how predicted NMR data is compared with experimental values. The chemical shifts are for illustrative purposes.

| Proton | Predicted δ (ppm) (GIAO/DFT) | Predicted δ (ppm) (Machine Learning) |

| Aromatic H's | 7.10 - 7.45 | 7.05 - 7.40 |

| CH₂ | 4.65 | 4.60 |

| OH | 5.30 (conformer dependent) | 5.25 |

| NH | 4.90 (conformer dependent) | 4.85 |

| CH₃ | 2.80 | 2.78 |

Similarly, IR spectra can be calculated by computing the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov The predicted IR spectrum can confirm the presence of specific functional groups and interactions, such as the O-H stretch, which would be red-shifted if involved in an intramolecular hydrogen bond. nih.gov

Computational Exploration of Reaction Pathways and Energy Landscapes

Theoretical calculations are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the exploration of reaction mechanisms, identification of transition states, and determination of activation energies. rsc.org For this compound, computational studies could investigate various potential reactions, such as the oxidation of the alcohol to an aldehyde or the N-demethylation process.

By locating the transition state structures—the highest energy point along the reaction coordinate—and calculating the energy barrier (activation energy), chemists can predict reaction rates and understand the factors controlling the reaction's feasibility. researchgate.net For instance, a study on the enzymatic hydrolysis of N-substituted formamides used DFT to elucidate the reaction mechanism, including the roles of specific amino acid residues. nih.gov A similar approach could be applied to study the metabolism or degradation of this compound. These computational explorations provide a detailed, step-by-step view of the chemical transformation, offering insights that are often difficult to obtain through experimental means alone. rsc.org

Applications in Biological and Medicinal Chemistry Research

Use as a Chemical Intermediate in Pharmaceutical Synthesis

(2-(Methylamino)phenyl)methanol is classified as a chemical building block, a foundational component utilized in the synthesis of more complex molecules. calpaclab.com In the pharmaceutical industry, such compounds are often referred to as Active Pharmaceutical Ingredient (API) intermediates. These intermediates are crucial chemical compounds that serve as the basis for the manufacturing of APIs, which are the active components in medications responsible for their therapeutic effects. pharmanoble.com The quality and nature of these intermediates significantly influence the efficacy and safety of the final drug product. pharmanoble.com

While specific large-scale pharmaceutical applications of this compound are not widely documented in publicly available literature, the utility of its core structure as an intermediate is evident in synthetic chemistry research. For instance, a structurally related compound, (4-Bromo-2-((cyclopropylmethyl)amino)phenyl)methanol, has been synthesized as an intermediate in the creation of a series of 1,5-Dihydrobenzo[e] chemsynthesis.comchemscene.comoxazepin-2(3H)-ones. mdpi.com These resulting compounds were investigated for their potential to induce differentiation in acute myeloid leukemia cells, highlighting the role of the substituted phenyl)methanol framework in the synthesis of potential new anticancer agents. mdpi.com

Structure-Activity Relationship (SAR) Studies of Methylamino-Phenyl Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound's structure, researchers can identify key chemical features, or pharmacophores, that are essential for its desired biological effect.

For derivatives related to the methylamino-phenyl scaffold, SAR studies have been instrumental in optimizing their interaction with biological targets. For example, in the development of 4-phenylquinolin-2(1H)-one analogs as anticancer agents, SAR studies revealed that the nature and position of substituents on the phenyl ring significantly impact cytotoxicity. nih.gov Similarly, SAR studies on phenethylamine (B48288) derivatives, which share structural similarities with this compound, have been conducted to determine their binding affinity for serotonin (B10506) receptors. biomolther.orgnih.gov These studies have shown that modifications to the phenyl ring, such as the addition of alkyl or halogen groups, can enhance binding affinity. biomolther.orgnih.gov

The insights gained from SAR studies are crucial for the rational design of more potent and selective drug candidates, guiding the synthetic efforts towards molecules with improved therapeutic profiles.

Biological Activity of Related Compounds

The core structure of this compound is found in a variety of compounds that exhibit a range of biological activities. The following subsections explore some of the key therapeutic areas where derivatives and analogues of this compound have shown promise.

Fungal and bacterial infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the discovery of new antimicrobial agents. nih.gov Researchers have explored derivatives of the phenylmethanol scaffold for their potential to combat these pathogens.

A series of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated for their antifungal activity against Candida albicans and Aspergillus niger. nih.gov While many of the synthesized compounds showed limited activity, certain derivatives displayed moderate inhibitory effects. nih.gov In a different study, methanol (B129727) extracts from medicinal plants, containing various phytochemicals, were tested for their antimicrobial and anti-biofilm activities against the dental pathogens Streptococcus mutans and Candida albicans. nih.gov Extracts from Camellia japonica and Thuja orientalis showed significant inhibition of both bacterial growth and biofilm formation. nih.gov Furthermore, newly synthesized flavanones incorporating chromene moieties have demonstrated more potent activity against Gram-negative bacteria compared to reference drugs. mdpi.com

Table 1: Antimicrobial Activity of Related Compounds

| Compound/Extract | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | Candida albicans, Aspergillus niger | Moderate antifungal activity for some derivatives. | nih.gov |

| Methanol extract of Camellia japonica | Streptococcus mutans, Candida albicans | Significant inhibition of growth (>76%) and biofilm formation (>92.4%). | nih.gov |

| Methanol extract of Thuja orientalis | Streptococcus mutans, Candida albicans | Significant inhibition of growth (>83%) and biofilm formation (>98.0%). | nih.gov |

| Flavanone-containing chromene derivatives | Gram-negative bacteria | Potent activity observed. | mdpi.com |

The search for novel anticancer agents is a major focus of medicinal chemistry research. Several studies have investigated the cytotoxic and anticancer properties of compounds structurally related to this compound.